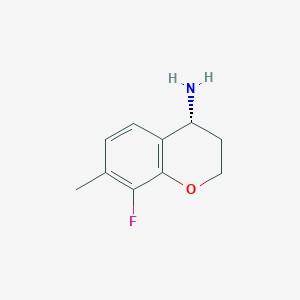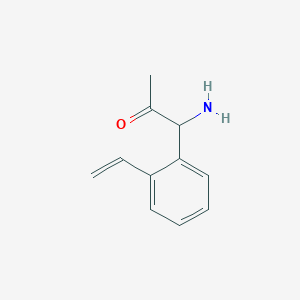
1-Amino-1-(2-ethenylphenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-1-(2-ethenylphenyl)propan-2-one is an organic compound with the molecular formula C11H13NO. This compound features an amino group attached to a propanone backbone, with a phenyl ring substituted at the second position by an ethenyl group. It is a versatile compound with significant applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Amino-1-(2-ethenylphenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of chloroacetone with benzene in the presence of an aluminum chloride catalyst . Another method includes the gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of zeolite-catalyzed isomerization of phenyl propylene oxide is another method employed in industrial production .
Análisis De Reacciones Químicas
Types of Reactions: 1-Amino-1-(2-ethenylphenyl)propan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-Amino-1-(2-ethenylphenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of 1-Amino-1-(2-ethenylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
1-(2-Amino-phenyl)-propan-1-one: This compound has an amino group attached to the phenyl ring but differs in the position of the functional groups.
Uniqueness: 1-Amino-1-(2-ethenylphenyl)propan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H13NO |
|---|---|
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
1-amino-1-(2-ethenylphenyl)propan-2-one |
InChI |
InChI=1S/C11H13NO/c1-3-9-6-4-5-7-10(9)11(12)8(2)13/h3-7,11H,1,12H2,2H3 |
Clave InChI |
QOBNBWZORZMWDM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=CC=CC=C1C=C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R)-1-[4-(Trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13047866.png)
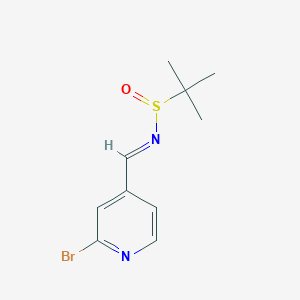
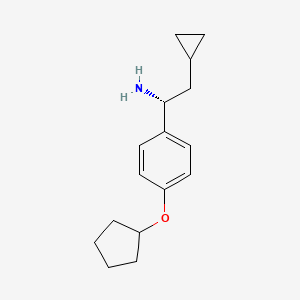
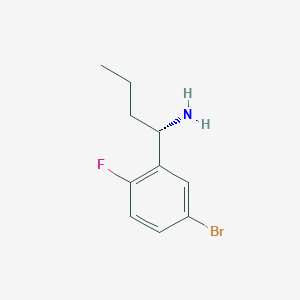
![Methyl 7-hydroxy-2-(methylthio)thieno[3,2-D]pyrimidine-6-carboxylate](/img/structure/B13047899.png)

![Benzyl 1,9-Diazaspiro[5.5]Undecane-9-Carboxylate Hydrochloride](/img/structure/B13047905.png)
![6'-Bromo-4-hydroxy-4-methylspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B13047918.png)
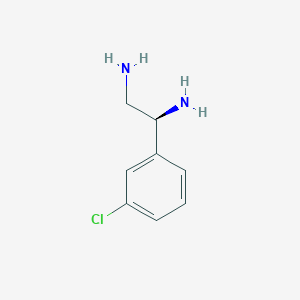

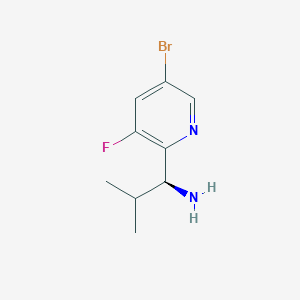
![Ethyl 7-benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate](/img/structure/B13047927.png)
